molecular formula C20H22FN5O3 B2720174 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one CAS No. 2034499-57-3

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one

Cat. No.: B2720174
CAS No.: 2034499-57-3
M. Wt: 399.426
InChI Key: JTCNQVFVEHJUQR-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
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Biological Activity

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one, often referred to by its chemical structure and CAS number (1115372-11-6), is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₈F N₃O₂, with a molecular weight of approximately 335.36 g/mol. Its structure includes a fluorophenyl group, an imidazolidinone core, and a pyrimidine moiety linked via a piperidine ring, which contributes to its pharmacological properties.

Biological Activity Overview

Research has indicated that the compound exhibits various biological activities, particularly in the fields of neuropharmacology and oncology. Below are some key findings regarding its biological effects:

Anticonvulsant Activity

A study synthesized several derivatives similar to the target compound, demonstrating significant anticonvulsant properties. The mechanism was suggested to involve modulation of benzodiazepine receptors, indicating potential for treating seizure disorders .

Antitumor Activity

Preliminary investigations into the antitumor activity of related compounds have shown promising results in inhibiting cancer cell proliferation. The imidazolidinone structure is known for its ability to interact with DNA and disrupt cancer cell cycles .

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects against oxidative stress in neuronal cells. In vitro studies indicated that it could reduce cell death induced by oxidative agents, suggesting potential applications in neurodegenerative diseases .

Data Tables

Activity Effect Reference
AnticonvulsantSignificant activity
AntitumorInhibition of cell proliferation
NeuroprotectiveReduction in oxidative stress-induced cell death

Case Studies

  • Anticonvulsant Study : A series of 2-substituted oxadiazoles were synthesized and tested for anticonvulsant activity. The results showed that compounds with structural similarities to the target compound exhibited significant efficacy in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models of epilepsy .
  • Antitumor Investigation : In a study focusing on imidazolidinone derivatives, compounds were tested against various cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .
  • Neuroprotection : Research involving neuroprotective compounds highlighted that those with similar structures could effectively mitigate neuronal damage under stress conditions. The target compound's ability to modulate oxidative stress responses was particularly noted as a promising therapeutic avenue for conditions like Alzheimer's disease .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3/c21-16-5-1-2-6-17(16)26-11-10-25(20(26)28)13-19(27)24-9-3-4-15(12-24)29-18-7-8-22-14-23-18/h1-2,5-8,14-15H,3-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCNQVFVEHJUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3F)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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